Cas no 1306607-18-0 (2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride)

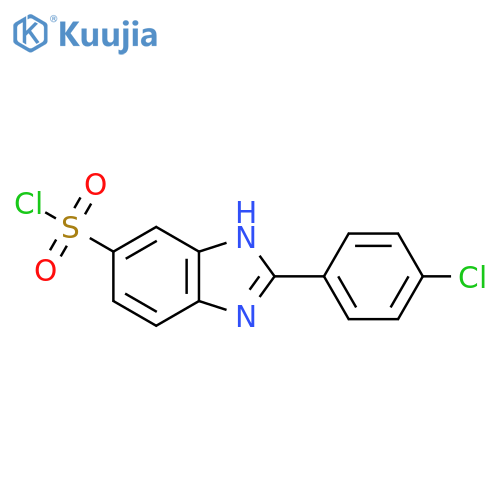

1306607-18-0 structure

商品名:2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

CAS番号:1306607-18-0

MF:C13H8Cl2N2O2S

メガワット:327.185819625854

CID:5207557

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonylchloride

- 1H-Benzimidazole-6-sulfonyl chloride, 2-(4-chlorophenyl)-

-

- インチ: 1S/C13H8Cl2N2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17)

- InChIKey: UVMRCAJBVMTEFH-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=CC2=C(C=1)NC(C1C=CC(=CC=1)Cl)=N2)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 446

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 71.2

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78022-5.0g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 5.0g |

$2110.0 | 2023-02-12 | ||

| Enamine | EN300-78022-10.0g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 10.0g |

$3130.0 | 2023-02-12 | ||

| Enamine | EN300-78022-0.25g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 0.25g |

$670.0 | 2023-02-12 | ||

| Enamine | EN300-78022-0.05g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 0.05g |

$612.0 | 2023-02-12 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069207-5g |

2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 95% | 5g |

¥8785.0 | 2023-04-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069207-1g |

2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 95% | 1g |

¥3031.0 | 2023-04-03 | |

| Enamine | EN300-78022-0.1g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 0.1g |

$640.0 | 2023-02-12 | ||

| Enamine | EN300-78022-0.5g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 0.5g |

$699.0 | 2023-02-12 | ||

| Enamine | EN300-78022-2.5g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 2.5g |

$1428.0 | 2023-02-12 | ||

| Enamine | EN300-78022-1.0g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride |

1306607-18-0 | 1.0g |

$727.0 | 2023-02-12 |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1306607-18-0 (2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量